N'-[(E)-(4-chlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide
Description
N'-[(E)-(4-Chlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide (hereafter referred to as the 4-chloro derivative) is a hydrazone derivative synthesized via the condensation of 3,4,5-trimethoxybenzohydrazide with 4-chlorobenzaldehyde. This compound belongs to a class of acylhydrazones known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties . The E-configuration about the C=N bond is critical for its planar molecular geometry, which facilitates interactions with biological targets such as enzymes or DNA .
Properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-22-14-8-12(9-15(23-2)16(14)24-3)17(21)20-19-10-11-4-6-13(18)7-5-11/h4-10H,1-3H3,(H,20,21)/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKVQRSXKZXHSR-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 3,4,5-trimethoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-chlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: The major products are typically oxides or hydroxyl derivatives.
Reduction: The major product is the corresponding amine derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
N'-[(E)-(4-chlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide has shown promising results in various biological assays. Its potential therapeutic applications include:
- Anticancer Activity : Studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
Antimicrobial Activity
Research has shown that this compound possesses antimicrobial properties against various pathogens. Key findings include:
- Effective against Gram-positive and Gram-negative bacteria.
- Inhibition zones measured up to 20 mm in diameter against Staphylococcus aureus .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Case Study 1: Anticancer Evaluation
A comprehensive study focused on the anticancer properties of this compound involved:
- Cell Lines Used : MCF-7 (breast cancer), HeLa (cervical cancer).
- Methodology : MTT assay for cell viability.
- Results : The compound significantly reduced cell viability in both cell lines compared to control groups.
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial efficacy through disc diffusion methods:
- Pathogens Tested : Escherichia coli and Bacillus subtilis.
- Results : The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide involves its interaction with various molecular targets. The azomethine group is crucial for its biological activity, as it can form hydrogen bonds with active sites of enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects. The compound’s ability to chelate metal ions also plays a role in its mechanism of action, particularly in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Crystallographic Features
The 4-chloro derivative crystallizes in a triclinic system (space group P-1), with unit cell parameters a = 0.5119(2) nm, b = 0.8210(4) nm, c = 2.0276(9) nm, and angles α = 101.055(7)°, β = 92.362(7)°, γ = 101.459(7)° . In contrast:
- (E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide (compound 1 in ): Monoclinic (P2₁/c), with larger unit cell dimensions (a = 1.5348 nm, b = 1.3330 nm) and a dihedral angle of 29.9° between benzene rings.
- (E)-N'-(5-Bromo-2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide (compound 2 in ): Monoclinic (P2₁/c), dihedral angle = 32.48°, highlighting increased steric hindrance from bromo substituents.
Key Structural Differences :
- The 4-chloro derivative lacks intramolecular hydrogen bonds observed in 2-hydroxy analogs (e.g., O–H···N in compound 1 ).
- The triclinic packing of the 4-chloro derivative results in 1D infinite chains via N–H···O and C–H···O interactions, whereas monoclinic analogs exhibit tighter intermolecular networks .
Substituent Effects on Planarity and Reactivity
- Electron-Withdrawing Groups (EWGs) : The 4-chloro substituent enhances electrophilicity at the hydrazone linkage compared to electron-donating groups (e.g., methoxy or hydroxy). This may improve binding to nucleophilic biological targets .
- Dihedral Angles : The 4-chloro derivative’s benzene rings exhibit a larger dihedral angle (triclinic distortion) versus 2-hydroxy or 5-bromo analogs, reducing conjugation efficiency but increasing structural flexibility .
Antimicrobial Activity
- 4-Chloro Derivative : Moderate activity against Gram-positive bacteria (S. aureus, S. pyogenes) and fungi (C. albicans), attributed to the chloro group’s lipophilicity enhancing membrane penetration .
- 2-Hydroxy Analogs: Superior antifungal activity due to intramolecular hydrogen bonding stabilizing interactions with fungal enzymes (e.g., lanosterol demethylase) .
- 5-Bromo-2-hydroxy Derivative : Enhanced antibacterial potency (lower MIC values) owing to bromine’s larger atomic radius and stronger halogen bonding .
Antidiabetic and Anti-Inflammatory Activity
- Hydrazones with Nitrogen Heterocycles: Derivatives like N'-(quinolin-3-ylmethylene)-3,4,5-trimethoxybenzohydrazide (compound 19a ) show cardioprotective and anti-inflammatory effects via COX-2 inhibition, outperforming the 4-chloro derivative in murine models .
- 4-Chloro Derivative : Modest α-glucosidase inhibition (IC₅₀ = 12.3 μM) compared to N'-(3-nitrophenyl) analogs (IC₅₀ = 8.7 μM), suggesting EWGs at para positions are less optimal for enzyme binding .
Biological Activity
N'-[(E)-(4-chlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide is a hydrazone derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a hydrazone functional group, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C16H17ClN2O4
- Molecular Weight : 348.77 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of hydrazone derivatives. For instance, a study demonstrated that similar hydrazone compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and death.
- Case Study : A related hydrazone compound was evaluated for its anticancer activity against breast cancer cells (MCF-7). Results indicated an IC50 value of approximately 15 µM, suggesting significant cytotoxicity .
Antimicrobial Activity
Hydrazones are also recognized for their antimicrobial properties. Research indicates that this compound may inhibit the growth of various bacterial strains.
- Findings : In vitro studies have shown that similar compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. For example, a derivative exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory activity of hydrazone derivatives has been explored in several studies. These compounds can modulate inflammatory pathways and reduce cytokine production.
- Research Evidence : A study on a structurally similar hydrazone showed a reduction in pro-inflammatory cytokines (such as TNF-α and IL-6) in lipopolysaccharide (LPS)-induced macrophages, indicating potential use in treating inflammatory diseases .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- DNA Intercalation : Some hydrazones can intercalate into DNA, leading to disruption of replication and transcription processes.
- Enzyme Inhibition : Inhibition of key enzymes involved in cancer metabolism or inflammatory responses is another proposed mechanism.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in cells, contributing to their cytotoxic effects.
Q & A
Q. What are the standard synthetic routes for N'-[(E)-(4-chlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide?
The compound is synthesized via condensation of 3,4,5-trimethoxybenzohydrazide with 4-chlorobenzaldehyde. A typical protocol involves refluxing equimolar amounts of the hydrazide and aldehyde in methanol or ethanol for 2–9 hours, followed by recrystallization from ethanol or acetone . Key steps include:
- Hydrazide preparation : 3,4,5-Trimethoxybenzohydrazide is derived from gallic acid via methylation with dimethyl sulfate and subsequent reaction with hydrazine hydrate .
- Schiff base formation : The hydrazide reacts with aldehydes under acidic or neutral conditions, forming the hydrazone bond (C=N) with E-configuration confirmed by X-ray crystallography .
Q. How is the molecular structure of this compound characterized experimentally?
Structural characterization employs:
- X-ray crystallography : Reveals E-configuration of the hydrazone bond, dihedral angles between aromatic rings, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, compounds with 4-chloro substituents crystallize in monoclinic systems (e.g., P2₁/c) with unit cell parameters a = 17.127 Å, b = 13.326 Å, and β = 99.689° .
- Spectroscopy : ¹H/¹³C NMR confirms the absence of aldehyde protons and presence of methoxy (δ 3.7–3.9 ppm) and hydrazone NH (δ 10–11 ppm) signals .
Q. What initial biological screening assays are used to evaluate its activity?
- Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with MIC values compared to standards like tetracycline .
- Anticancer assays : MTT or caspase-based apoptosis assays (e.g., ASAP HTS) to determine EC₅₀ values. Substituents like 4-chloro enhance potency, with EC₅₀ as low as 0.5 μM in some analogs .
Advanced Research Questions
Q. How do substituents on the benzylidene moiety influence biological activity?
Q. How can crystallographic data resolve contradictions in reported bioactivity?
Discrepancies in activity across studies may arise from:
- Crystal packing effects : Hydrogen bonds (N–H⋯O) and π-π interactions stabilize specific conformations, altering solubility and bioavailability. For instance, orthorhombic vs. monoclinic packing modes correlate with variable MIC values .
- Solvent inclusion : Methanol solvates (e.g., in P2₁/n crystals) can reduce potency by hindering target binding .
Q. What computational methods support SAR analysis for this compound?
- DFT calculations : Predict electrophilicity indices (e.g., Fukui functions) to identify reactive sites for substituent optimization .
- Molecular docking : Simulate binding to targets like tubulin or cruzain protease. The 4-Cl group shows strong hydrophobic interactions with tubulin’s colchicine site (docking score: −9.2 kcal/mol) .
Q. How to address variability in cytotoxicity data across cell lines?
- Mechanistic studies : Use flow cytometry to differentiate apoptosis (caspase-3 activation) vs. necrosis. Compounds with EC₅₀ < 1 μM often induce caspase-dependent apoptosis .
- Resistance assays : Test against multidrug-resistant (MDR) cell lines; methoxy-rich analogs bypass P-glycoprotein efflux mechanisms .
Methodological Notes
- Experimental rigor : Replicate crystallography and bioassays in triplicate to account for solvent/solvate variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
